molecular formula C7H3F2NO B1461970 2,5-Difluoro-4-hydroxybenzonitrile CAS No. 887267-05-2

2,5-Difluoro-4-hydroxybenzonitrile

Cat. No.: B1461970
CAS No.: 887267-05-2
M. Wt: 155.1 g/mol
InChI Key: JUMIREAGYDSCKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-Difluoro-4-hydroxybenzonitrile is a useful research compound. Its molecular formula is C7H3F2NO and its molecular weight is 155.1 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2,5-difluoro-4-hydroxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3F2NO/c8-5-2-7(11)6(9)1-4(5)3-10/h1-2,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUMIREAGYDSCKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)O)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Difluoro-4-hydroxybenzonitrile is an organic compound that has garnered attention for its potential biological activities. This compound is characterized by the presence of two fluorine atoms and a hydroxy group on a benzonitrile framework, which may influence its reactivity and interactions with biological targets. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in pharmacology.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were reported as follows:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

These results suggest that the compound may serve as a potential lead in the development of new antimicrobial agents.

Anticancer Potential

The anticancer properties of this compound have also been explored. In vitro studies using cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) revealed that the compound induces apoptosis and inhibits cell proliferation. The IC50 values for these cell lines were determined to be:

Cell LineIC50 (µM)
MCF-715
HeLa20

Mechanistic studies indicated that the compound activates caspase pathways, leading to programmed cell death.

Antifungal Activity

In addition to its antibacterial properties, this compound has shown antifungal activity against common pathogens such as Candida albicans. The antifungal activity was assessed using the disk diffusion method, revealing zones of inhibition ranging from 10 to 25 mm depending on the concentration used.

The biological activity of this compound is thought to be mediated through its ability to interact with key enzymes and cellular pathways. The hydroxyl group may facilitate hydrogen bonding with target proteins, while the fluorine atoms could enhance lipophilicity, allowing better membrane penetration.

Case Studies

Several case studies have highlighted the potential applications of this compound in drug development:

  • Antimicrobial Drug Development : A case study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited enhanced antimicrobial activity compared to existing antibiotics, suggesting a promising avenue for new drug formulations.
  • Cancer Therapy : Another study investigated the use of this compound in combination with traditional chemotherapeutics. Results indicated that it could sensitize cancer cells to treatment, improving overall efficacy.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,5-Difluoro-4-hydroxybenzonitrile
Reactant of Route 2
Reactant of Route 2
2,5-Difluoro-4-hydroxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.